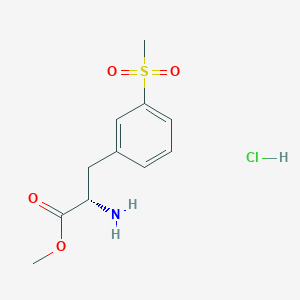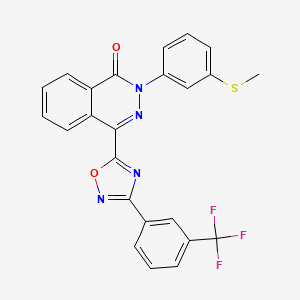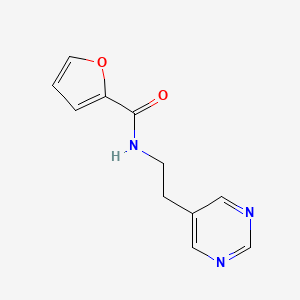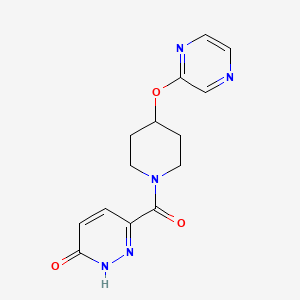![molecular formula C11H13N3O5S B2711158 N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-25-4](/img/structure/B2711158.png)
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Scientific Research Applications
Biological and Medicinal Applications
Pyrimidine derivatives are known for their significant role in medicinal chemistry, exhibiting a wide range of biological activities. They have been explored for their potential in treating various diseases due to their ability to interact with biological targets. Research indicates that pyrimidine derivatives are involved in the synthesis of optical sensors and have medicinal applications due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021). Furthermore, studies have outlined their importance in drug discovery, highlighting their broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities (Cherukupalli et al., 2017).
Optical and Electroluminescent Materials
In the field of material science, pyrimidine derivatives have been utilized for the development of optoelectronic materials. They are incorporated into π-extended conjugated systems, contributing to the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The electroluminescent properties of these derivatives make them valuable in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Antitumor Activity
The antitumor potential of imidazole derivatives, closely related to pyrimidine derivatives, has been reviewed, highlighting compounds that have progressed through preclinical testing. These studies offer insights into the synthesis of compounds with diverse biological properties, aiming at discovering new antitumor drugs (Iradyan et al., 2009).
Anti-inflammatory Activities
Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized, showing their potent anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators, offering potential guidelines for developing new pyrimidines as anti-inflammatory agents (Rashid et al., 2021).
CNS Acting Drugs
Explorations into functional chemical groups that could become sources for the synthesis of novel Central Nervous System (CNS) acting drugs have identified heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, including pyrimidine derivatives, as potential leads. These compounds exhibit effects ranging from depression to euphoria and convulsion, indicating their versatility in drug development for CNS disorders (Saganuwan, 2017).
Mechanism of Action
Target of Action
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The mode of action of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with its biological targets. The compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This allows the compound to interact effectively with its targets.
Biochemical Pathways
Given the compound’s high antitumor, antibacterial, and anti-inflammatory activities , it can be inferred that it likely affects pathways related to these biological processes.
Result of Action
The molecular and cellular effects of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide’s action are likely related to its antitumor, antibacterial, and anti-inflammatory activities . .
Future Directions
Pyrimidines are of increasing interest in drug design and medicinal chemistry due to their wide range of pharmacological effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-18-6(19-2)5-12-8(15)7-9(16)13-11-14(10(7)17)3-4-20-11/h3-4,6,16H,5H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUSISXXYSWYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

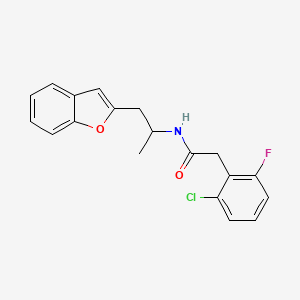
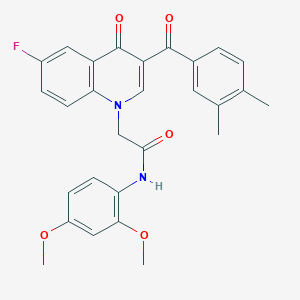
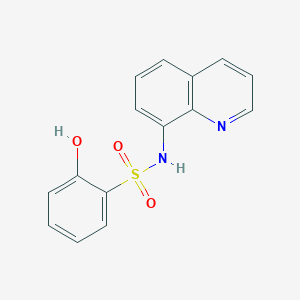
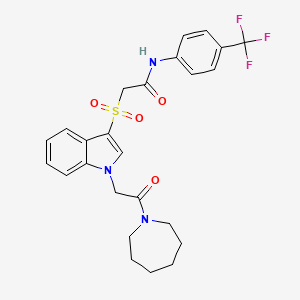
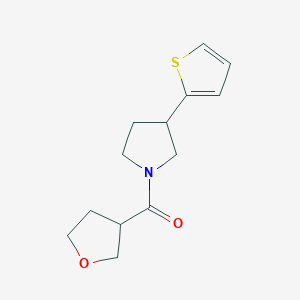
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)
